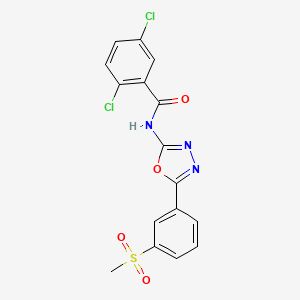
2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of applications in the field of medicine and are used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, an amide group, and a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring that contains oxygen and nitrogen .Applications De Recherche Scientifique
Anti-inflammatory and Anti-cancer Agents
Research has identified the synthesis of novel derivatives of 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide with potential anti-inflammatory and anticancer activities. For instance, Gangapuram and Redda (2009) synthesized substituted benzamide/benzene sulfonamides showing promise as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram & K. Redda, 2009).
Anticancer Activity
Further research has been conducted on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating a significant potential for therapeutic applications (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Compounds derived from this compound have been evaluated for their antimicrobial and antitubercular properties. For example, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Biological Studies and Crystal Structure Analysis
Research has also included the synthesis, characterization, and biological study of 1,3,4-oxadiazole-2-thiones derivatives, revealing insights into their structure and potential biological activities. These studies have contributed to understanding the molecular properties and interactions of such compounds, aiding in the development of new drugs and therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Antimycobacterial Screening
Further exploration has included the synthesis and antimycobacterial screening of new derivatives, demonstrating significant activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds to contribute to the development of new treatments for tuberculosis and other mycobacterial infections (N. Nayak et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds, such as benzamides, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is thought to interact with its targets, leading to changes in cellular processes . The compound’s structure, which includes a benzamide group, suggests it may form hydrogen bonds with its targets, as seen in related compounds .
Biochemical Pathways
Given the broad biological activities of similar compounds , it is likely that this compound impacts multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULLJWUCDDXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
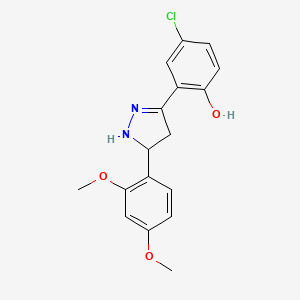
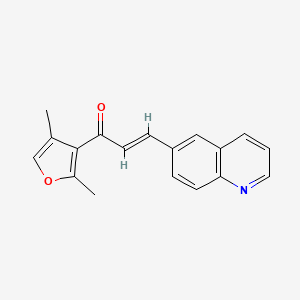

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)
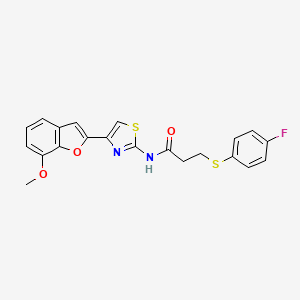

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)
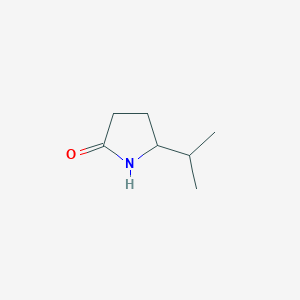
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)
